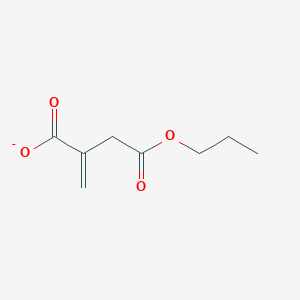
2-Methylidene-4-oxo-4-propoxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylidene-4-oxo-4-propoxybutanoate is an organic compound with the molecular formula C8H11O4. It belongs to the class of gamma-keto acids and derivatives. This compound is characterized by the presence of a methylene group adjacent to a keto group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-4-oxo-4-propoxybutanoate typically involves the reaction of propyl acetoacetate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes aldol condensation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the aldol condensation process.
Chemical Reactions Analysis
Types of Reactions
2-Methylidene-4-oxo-4-propoxybutanoate undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carboxylic acid.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride (NaH), to facilitate the removal of the propoxy group.
Major Products Formed
Oxidation: 2-Methylidene-4-oxo-4-propoxybutanoic acid.
Reduction: 2-Methylidene-4-hydroxy-4-propoxybutanoate.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
2-Methylidene-4-oxo-4-propoxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methylidene-4-oxo-4-propoxybutanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in metabolic pathways, such as dehydrogenases and oxidases.
Pathways Involved: The compound may modulate oxidative stress pathways and influence cellular redox states.
Comparison with Similar Compounds
Similar Compounds
2-Methylene-4-oxopentanedioic acid: Similar structure but with a carboxylic acid group instead of a propoxy group.
2-Methyl-4-oxo-4-propoxybutanoate: Similar structure but with a methyl group instead of a methylene group.
Uniqueness
2-Methylidene-4-oxo-4-propoxybutanoate is unique due to the presence of the methylene group adjacent to the keto group, which imparts distinct reactivity and chemical properties compared to its analogs.
Properties
CAS No. |
57718-10-2 |
|---|---|
Molecular Formula |
C8H11O4- |
Molecular Weight |
171.17 g/mol |
IUPAC Name |
2-methylidene-4-oxo-4-propoxybutanoate |
InChI |
InChI=1S/C8H12O4/c1-3-4-12-7(9)5-6(2)8(10)11/h2-5H2,1H3,(H,10,11)/p-1 |
InChI Key |
OTJFVOXCJRUNNV-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC(=O)CC(=C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















